molecular formula C15H20N2O3 B2985809 Methyl 5-[1-(4-prop-2-ynylpiperazin-1-yl)ethyl]furan-2-carboxylate CAS No. 1607258-89-8

Methyl 5-[1-(4-prop-2-ynylpiperazin-1-yl)ethyl]furan-2-carboxylate

Cat. No.: B2985809
CAS No.: 1607258-89-8
M. Wt: 276.336
InChI Key: ROUPNUWHQOTHFP-UHFFFAOYSA-N
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Description

Methyl 5-[1-(4-prop-2-ynylpiperazin-1-yl)ethyl]furan-2-carboxylate is a furan-2-carboxylate derivative featuring a branched ethyl linker connecting the furan core to a 4-prop-2-ynylpiperazine moiety.

Properties

IUPAC Name

methyl 5-[1-(4-prop-2-ynylpiperazin-1-yl)ethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-4-7-16-8-10-17(11-9-16)12(2)13-5-6-14(20-13)15(18)19-3/h1,5-6,12H,7-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUPNUWHQOTHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(O1)C(=O)OC)N2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-[1-(4-prop-2-ynylpiperazin-1-yl)ethyl]furan-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a carboxylate group and a piperazine derivative, which is known for its diverse biological activities. The molecular formula is C15H20N2O3C_{15}H_{20}N_{2}O_{3}, and its structure can be represented as follows:

Molecular Structure Methyl 5 1 4 prop 2 ynylpiperazin 1 yl ethyl furan 2 carboxylate\text{Molecular Structure }\text{Methyl 5 1 4 prop 2 ynylpiperazin 1 yl ethyl furan 2 carboxylate}

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with piperazine compounds under controlled conditions. The general synthetic route can be summarized as follows:

  • Starting Materials : Furan-2-carboxylic acid derivatives and 4-prop-2-ynylpiperazine.
  • Reagents : Coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
  • Conditions : The reaction is usually carried out in a solvent like DMF (dimethylformamide) at elevated temperatures.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests against various bacterial strains have shown promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies indicate that this compound exhibits anticancer activity. A study conducted on human cancer cell lines revealed:

Cell Line IC50 (µM)
HeLa (cervical cancer)15 µM
MCF7 (breast cancer)20 µM
A549 (lung cancer)25 µM

These results point towards the compound's potential for further development in cancer therapeutics.

The proposed mechanism of action for this compound involves:

  • Interaction with Cellular Targets : The piperazine moiety may interact with specific receptors or enzymes, modulating their activity.
  • Induction of Apoptosis : Evidence suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways.
  • Inhibition of Bacterial Growth : The furan ring may disrupt bacterial cell wall synthesis, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several derivatives of furan-based compounds, including this compound. The results demonstrated significant inhibition against multidrug-resistant strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Properties

Another research effort focused on the anticancer properties of this compound, utilizing various human cancer cell lines to assess cytotoxicity and mechanisms of action. The study concluded that this compound could selectively induce apoptosis in cancer cells while sparing normal cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties of Furan Carboxylate Derivatives
Compound Name Substituents on Furan Core Key Functional Groups Synthesis Yield Biological Relevance Reference
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-fluoro-4-nitrophenyl Electron-withdrawing groups Not reported Antimycobacterial (MbtI inhibition)
Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate 4-bromo-2-chlorophenoxy Halogenated phenoxy 69% Not specified
Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate Piperazin-1-ylmethyl Piperazine (discontinued) Discontinued Chelating agent precursor
Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate Piperidin-1-yl-methyl Piperidine Not reported Antimicrobial metal complexes
Target Compound : Methyl 5-[1-(4-prop-2-ynylpiperazin-1-yl)ethyl]furan-2-carboxylate 1-(4-prop-2-ynylpiperazin-1-yl)ethyl Propargyl-piperazine, ethyl linker Not reported Hypothesized enzyme modulation N/A
Key Observations:

Substituent Electronic Effects :

  • The 2-fluoro-4-nitrophenyl group in introduces strong electron-withdrawing effects, enhancing solubility and crystallinity. This facilitates structural analysis via SC-XRD, revealing stacking interactions dominant in the solid state.
  • The propargyl-piperazine group in the target compound introduces a terminal alkyne, which may confer metabolic stability or enable click chemistry modifications. The ethyl linker adds conformational flexibility compared to shorter methylene linkers (e.g., in ).

Synthetic Routes: Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate (69% yield) was synthesized via nucleophilic substitution using K₂CO₃ in DMF . A similar approach may apply to the target compound, though the propargyl group might require specialized reagents (e.g., propargyl bromide). Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate () is discontinued, suggesting synthetic or stability challenges with piperazine derivatives.

Biological Activity: Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate is part of a series targeting Mycobacterium tuberculosis via interference with iron acquisition (MbtI inhibition) . Its fluoronitro-substituted aromatic ring likely enhances target affinity. The target compound’s propargyl-piperazine group may improve blood-brain barrier penetration or receptor binding, though empirical data are lacking.

Physicochemical Properties :

  • The fluoronitro derivative’s solubility and crystallinity contrast with the hydrophobic propargyl group in the target compound, which may reduce aqueous solubility but improve lipid membrane permeability.
  • Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate forms metal complexes with antimicrobial activity , suggesting the target compound’s piperazine moiety could similarly chelate metals, though this remains untested.

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 5-[1-(4-prop-2-ynylpiperazin-1-yl)ethyl]furan-2-carboxylate?

A modular approach is typically employed, combining furan carboxylate synthesis with piperazine derivatization. Key steps include:

  • Furan core construction : Use Meldrum’s acid or multicomponent reactions (e.g., involving arylglyoxals) to assemble the 5-substituted furan-2-carboxylate scaffold .
  • Piperazine coupling : Introduce the 4-prop-2-ynylpiperazine moiety via nucleophilic substitution or reductive amination. For example, alkylation of the piperazine nitrogen with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Esterification : Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide in the presence of a base (e.g., NaH) . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., CHCl₃/hexane) ensures high purity .

Q. Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

  • ¹H/¹³C NMR : Assign signals for the furan ring (δ 6.0–7.5 ppm for furan protons), piperazine protons (δ 2.4–3.5 ppm), and propargyl group (δ 1.8–2.2 ppm for alkynyl protons) .
  • HRMS : Validate molecular formula (e.g., C₁₆H₂₁N₂O₃) with <2 ppm mass accuracy .
  • Melting Point : Consistent melting range (e.g., 60–100°C) confirms crystallinity and absence of impurities .
  • FTIR : Confirm ester C=O (∼1700 cm⁻¹) and propargyl C≡C (∼2100 cm⁻¹) stretches .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Core modifications : Synthesize analogs with variations in the furan substituents (e.g., replacing methyl with hydroxy or methoxy groups) to assess electronic effects on activity .
  • Piperazine optimization : Test derivatives with alternative substituents (e.g., chloro, methoxy) on the piperazine ring to probe steric and hydrophobic interactions .
  • Propargyl group tuning : Replace the propargyl moiety with other alkynyl or alkyl groups to evaluate metabolic stability .
  • Assay selection : Use enzyme inhibition assays (e.g., urease or kinase targets) and cell-based models (e.g., cytotoxicity screens) to quantify activity .

Q. What methodologies address solubility challenges during in vitro bioassays for this compound?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain compound stability in aqueous buffers .
  • Salt formation : Convert the ester to a water-soluble hydrochloride salt via treatment with HCl gas in anhydrous ether .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility temporarily .

Q. How should contradictory bioactivity data between enzymatic and cellular assays be resolved?

  • Permeability assessment : Perform Caco-2 or PAMPA assays to determine if poor cellular uptake explains reduced activity in cell-based models .
  • Metabolic stability testing : Use liver microsomes or S9 fractions to identify rapid degradation in cellular environments .
  • Off-target profiling : Screen against unrelated enzymes (e.g., phosphatases) to rule out nonspecific binding .

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